molecular formula C20H27Cl2N3O2 B13756102 Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride CAS No. 57645-37-1

Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride

Cat. No.: B13756102
CAS No.: 57645-37-1
M. Wt: 412.3 g/mol
InChI Key: GUSCUQNRSKOYOW-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and prokinetic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride typically involves multiple steps, including the formation of the benzamide core, the introduction of the piperidine ring, and the final hydrochloride salt formation. Common reagents used in these reactions include amines, methoxybenzoyl chlorides, and piperidine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of the benzamide or piperidine ring to form reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzamide or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to its observed pharmacological effects. Detailed studies on its binding affinity, receptor selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds like sulpiride, tiapride, and metoclopramide share structural similarities and pharmacological properties.

    Piperidine derivatives: Compounds such as piperidine, piperazine, and their substituted analogs.

Uniqueness

Benzamide, 4-amino-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-, dihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzamide or piperidine derivatives. Its unique structure may also result in different receptor binding profiles and therapeutic applications.

Properties

CAS No.

57645-37-1

Molecular Formula

C20H27Cl2N3O2

Molecular Weight

412.3 g/mol

IUPAC Name

[4-[(1-benzylpiperidin-1-ium-4-yl)carbamoyl]-3-methoxyphenyl]azanium;dichloride

InChI

InChI=1S/C20H25N3O2.2ClH/c1-25-19-13-16(21)7-8-18(19)20(24)22-17-9-11-23(12-10-17)14-15-5-3-2-4-6-15;;/h2-8,13,17H,9-12,14,21H2,1H3,(H,22,24);2*1H

InChI Key

GUSCUQNRSKOYOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[NH3+])C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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